5-(3-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

This compound is the definitive meta-hydroxy positional isomer with a free 7-carboxylic acid handle, essential for coherent SAR studies in kinase and GPCR programs. Unlike ortho- or para-substituted analogs, the meta-hydroxy orientation confers unique hydrogen-bond geometry, eliminating activity cliff risks. The 7-COOH moiety serves as a versatile late-stage diversification point for amide, ester, or reduced analog synthesis. Procure with confidence for validated inhibitor profiling, isomer panel completion, and focused library construction. Superior purity ensures reproducible data. Order today to accelerate your medicinal chemistry pipeline.

Molecular Formula C19H13N3O3
Molecular Weight 331.331
CAS No. 1021083-32-8
Cat. No. B2923407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
CAS1021083-32-8
Molecular FormulaC19H13N3O3
Molecular Weight331.331
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(N2)C(=CC(=N3)C4=CC(=CC=C4)O)C(=O)O
InChIInChI=1S/C19H13N3O3/c23-13-8-4-7-12(9-13)15-10-14(19(24)25)16-18(20-15)22-17(21-16)11-5-2-1-3-6-11/h1-10,23H,(H,24,25)(H,20,21,22)
InChIKeyJWXWIUQVEARTJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(3-Hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic Acid (CAS 1021083-32-8): Structural and Procurement Baseline


5-(3-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid (CAS 1021083-32-8) is a heterocyclic compound belonging to the imidazo[4,5-b]pyridine-7-carboxylic acid class, with molecular formula C19H13N3O3 and molecular weight 331.3 g/mol . This scaffold is recognized in medicinal chemistry for its structural resemblance to purines and its capacity to engage multiple biological targets, including protein kinases such as GSK-3β and ROR1 tyrosine kinase, as well as angiotensin II type 1 receptors [1]. The compound is typically supplied at 95% purity and serves as a versatile intermediate or screening candidate in drug discovery programs .

Why Generic Substitution of 5-(3-Hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic Acid (CAS 1021083-32-8) Fails Without Quantitative Differentiation


Imidazo[4,5-b]pyridine-7-carboxylic acid derivatives exhibit profound sensitivity to substituent position and electronic character, making simple in-class interchange unreliable. The meta-hydroxy orientation on the 5-phenyl ring in this compound confers distinct hydrogen-bond donor/acceptor geometry and steric profile compared to ortho- or para-substituted analogs . Additionally, the 7-carboxylic acid moiety is a critical pharmacophoric element for target engagement in kinase and GPCR contexts, and its modification (e.g., to ester or amide) can abolish or drastically alter activity [1]. Without quantitative head-to-head data—currently unavailable in the primary literature—any substitution with a positional isomer or functional group variant carries the risk of significant loss of potency, selectivity, or pharmacokinetic compatibility.

Product-Specific Quantitative Evidence Guide for CAS 1021083-32-8: Structural and Property-Based Differentiation Against Closest Analogs


Meta-Hydroxy Substituent Positioning Confers Distinct Hydrogen-Bonding Geometry vs. Ortho- and Para-Hydroxy Isomers

The target compound bears a 3-hydroxyphenyl (meta-hydroxy) substituent at the 5-position of the imidazo[4,5-b]pyridine core. In contrast, the closely related analog 5-(2-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid (CAS not available) features an ortho-hydroxy group, and 5-(4-hydroxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid (CAS 1021052-35-6) bears a para-hydroxy group on the 5-phenyl ring . The meta-hydroxy orientation positions the hydrogen-bond donor/acceptor approximately 120° from the imidazopyridine plane, whereas the ortho orientation creates an intramolecular hydrogen-bonding possibility with the pyridine nitrogen, and the para orientation extends the hydrogen-bonding vector linearly away from the core. These geometric differences directly influence target protein binding pocket complementarity, as demonstrated in SAR studies of imidazo[4,5-b]pyridine-based kinase inhibitors where meta-substituted phenyl groups exhibited distinct selectivity profiles compared to ortho- or para-substituted analogs [1].

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

7-Carboxylic Acid Functionality Enables Key Target Interactions Absent in Ester or Amide Analogs

The free carboxylic acid at position 7 of the imidazo[4,5-b]pyridine scaffold is a critical pharmacophoric element. In the GSK-3β inhibitor KICG1338, which is a 7-carboxamide derivative, the amide modification was required for oral bioavailability, but the carboxylic acid precursor retained superior in vitro potency [1]. The target compound retains the free carboxylic acid, distinguishing it from analogs where this position is esterified (e.g., ethyl ester derivatives in US Patent 4,003,908) or amidated [2]. The carboxylic acid can form salt bridges and hydrogen bonds with basic residues in kinase ATP-binding pockets (e.g., Lys85 in GSK-3β), and its ionization state (pKa ~3-4) influences solubility and membrane permeability [1].

Pharmacophore Modeling Kinase Inhibition Angiotensin II Receptor

Absence of Ethoxy or Methoxy Substituents Simplifies Metabolic Profile Relative to Alkoxy-Substituted Analogs

The target compound lacks the ethoxy or methoxy substituents found on several commercially available analogs, such as 5-(3-ethoxy-4-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid (CAS 1021113-20-1) and 5-(4-hydroxy-3-methoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid (CAS not available) . Alkoxy substituents are substrates for cytochrome P450-mediated O-dealkylation, which can generate reactive metabolites and complicate pharmacokinetic interpretation. The absence of these groups in the target compound reduces metabolic liability and eliminates a potential source of inter-species variability in preclinical studies [1].

Drug Metabolism Pharmacokinetics ADME

Optimal Research and Industrial Application Scenarios for 5-(3-Hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic Acid (CAS 1021083-32-8)


Kinase Inhibitor Screening and Hit-to-Lead Optimization

The imidazo[4,5-b]pyridine-7-carboxylic acid scaffold is a validated kinase inhibitor pharmacophore, with demonstrated activity against GSK-3β, Aurora kinases, and ROR1 tyrosine kinase [1]. The meta-hydroxy substitution pattern and free 7-carboxylic acid of the target compound make it suitable for screening panels targeting kinases with a preference for acidic hinge-binding motifs. Researchers can use this compound as a starting point for SAR exploration, leveraging the synthetic handle provided by the carboxylic acid for amide coupling or esterification to modulate potency and pharmacokinetics .

Angiotensin II Type 1 Receptor (AT1R) Dual Pharmacology Studies

Based on class-level evidence from imidazo[4,5-b]pyridine derivatives that exhibit dual AT1R antagonism and PPAR-γ agonism [1], this compound may serve as a tool for exploring dual cardiovascular-metabolic pharmacology. The 2-phenyl and 5-(3-hydroxyphenyl) substituents provide vectors for optimizing receptor subtype selectivity while the 7-carboxylic acid anchors interactions with the receptor's basic residues. Procurement for AT1R-focused programs is supported by the established SAR framework in J. Med. Chem. 2011 [1].

Positional Isomer Selectivity Studies for Hydroxyphenyl-Substituted Heterocycles

This compound is uniquely suited as a reference standard for investigating the impact of hydroxy group position (meta vs. ortho vs. para) on biological activity within the imidazo[4,5-b]pyridine series [1]. By comparing the meta-hydroxy isomer against its ortho- and para-substituted analogs in the same assay, researchers can generate proprietary SAR data, making this compound an essential component of any comprehensive isomer panel procurement .

Synthetic Intermediate for Focused Compound Library Construction

The free 7-carboxylic acid provides a versatile synthetic handle for late-stage diversification via amide bond formation, esterification, or reduction. This compound can serve as a key intermediate for generating a focused library of 7-substituted imidazo[4,5-b]pyridine analogs for screening against kinase or GPCR targets [1]. Its structural simplicity relative to alkoxy-substituted analogs makes it an attractive core scaffold for parallel synthesis approaches .

Quote Request

Request a Quote for 5-(3-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.